4-Chloro-1-methyl-1H-indazole
Overview
Description
4-Chloro-1-methyl-1H-indazole is a member of indazoles . It is a heterocyclic aromatic organic compound . The IUPAC name for this compound is 4-chloro-1-methyl-1H-indazole .
Synthesis Analysis
Recent synthetic approaches to 1H- and 2H-indazoles have been summarized in a review . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular weight of 4-Chloro-1-methyl-1H-indazole is 166.61 . The InChI code for this compound is 1S/C8H7ClN2/c1-11-8-4-2-3-7(9)6(8)5-10-11/h2-5H,1H3 .Chemical Reactions Analysis
Indazoles have been synthesized and screened for their in vivo anti-inflammatory potential in two different experimental models . A few new 2,3-disubstituted tetrahydro-2H-indazoles were synthesized .Physical And Chemical Properties Analysis
4-Chloro-1-methyl-1H-indazole is a solid at room temperature . It should be stored in a dry environment at a temperature between 2-8°C .Scientific Research Applications
Antispermatogenic Agent : 1-[(4-Chlorophenyl)methyl]-1H-indazole-3-carboxylic acid, a related compound, was studied for its antispermatogenic activity in rats. It showed effectiveness at certain doses and concentrations (Catanese et al., 1977).
Synthesis of Halogenated Derivatives : A series of halogenated 1-benzylindazole-3-carboxylic acids, including compounds similar to 4-Chloro-1-methyl-1H-indazole, demonstrated potent antispermatogenic activity (Corsi & Palazzo, 1976).
Crystal Structure Analysis : Studies have been conducted on the crystal structure of similar compounds, like 3-chloro-1-methyl-5-nitro-1H-indazole, providing insights into their molecular configuration (Kouakou et al., 2015).
Anti-Inflammatory and Analgesic Activity : Indazole derivatives, including those related to 4-Chloro-1-methyl-1H-indazole, have been synthesized and evaluated for anti-inflammatory and analgesic properties (Reddy et al., 2015).
Anticancer Properties : Ruthenium complexes with indazole ligands, like indazolium [trans-tetrachlorobis(1H-indazole)ruthenate(III)], have shown promise in anticancer chemotherapy. These complexes were evaluated for their stability, protein binding, and antiproliferative activity (Groessl et al., 2007).
Supramolecular Structure Analysis : The effect of substituting a hydrogen atom with a fluorine atom in NH-indazoles was studied, providing insights into their supramolecular structure and behavior (Teichert et al., 2007).
Synthetic Approaches for Derivatives : Research on synthetic methods for producing 1H- and 2H-indazolyl derivatives of potential biological interest has been conducted, focusing on reactions involving indazole and chloro-methylpyridinium iodide (Isin et al., 2001).
Ring Transformation in Indazole Series : Studies on the ring opening of 1-Arylindazole-3-carboxylic acids during decarboxylation have provided insights into the chemical behavior of indazole derivatives (Gale & Wilshire, 1973).
Safety And Hazards
Future Directions
The medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .
properties
IUPAC Name |
4-chloro-1-methylindazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-11-8-4-2-3-7(9)6(8)5-10-11/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTULONOQBDLTCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60597906 | |
Record name | 4-Chloro-1-methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60597906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-methyl-1H-indazole | |
CAS RN |
162502-53-6 | |
Record name | 4-Chloro-1-methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60597906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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